molecular formula C10H7N5O2S2 B10773392 5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide

5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide

Cat. No.: B10773392
M. Wt: 293.3 g/mol
InChI Key: CDWYKQOLMLZLKK-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for Compound 27 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are not explicitly provided in the available literature . typical synthetic methods for such compounds involve the use of various organic reagents and catalysts under controlled conditions to achieve the desired chemical transformations.

Chemical Reactions Analysis

Compound 27 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C10H7N5O2S2

Molecular Weight

293.3 g/mol

IUPAC Name

5-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H7N5O2S2/c1-4-5-7(16)11-2-12-9(5)19-6(4)8(17)14-10-15-13-3-18-10/h2-3H,1H3,(H,11,12,16)(H,14,15,17)

InChI Key

CDWYKQOLMLZLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=NN=CS3

Origin of Product

United States

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